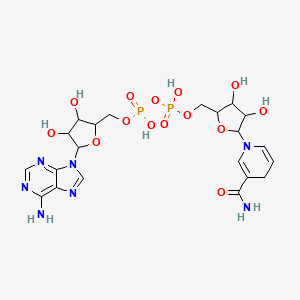

Dihydronicotinamide-adenine dinucleotide

Description

Properties

IUPAC Name |

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPGDPNILDQYTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N7O14P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861594 |

Source

|

| Record name | CERAPP_26258 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

665.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74927-11-0, 58-68-4 |

Source

|

| Record name | Dihydronicotinamide formycin dinucleotide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074927110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydronicotinamide-adenine dinucleotide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dihydronicotinamide Adenine Dinucleotide (NADH): A Fundamental Guide for Researchers

An In-depth Technical Guide on the Core Properties of NADH for Researchers, Scientists, and Drug Development Professionals.

Dihydronicotinamide adenine (B156593) dinucleotide (NADH) is a pivotal coenzyme in all living cells, playing an indispensable role in cellular metabolism and energy production. As the reduced form of nicotinamide (B372718) adenine dinucleotide (NAD+), NADH is central to redox reactions, acting as a crucial electron carrier.[1][2][3] This guide provides a comprehensive overview of the fundamental properties of NADH, offering a technical resource for researchers and professionals in drug development.

Physicochemical and Spectroscopic Properties

NADH is a water-soluble, white amorphous powder.[2] Its stability is a critical consideration for experimental design; solid NADH is stable when stored in a dry, dark environment.[2] In aqueous solutions, its stability is pH and temperature-dependent, with greater stability observed at a slightly alkaline pH and lower temperatures.[2][4] Solutions of NADH should ideally be prepared fresh to avoid degradation into enzyme inhibitors.[2][4] The presence of phosphate (B84403) ions in solutions can also accelerate NADH degradation.[4]

Quantitative Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative properties of NADH, providing a quick reference for experimental planning and data analysis.

| Property | Value | Reference(s) |

| Molar Mass (Reduced Form) | 665.4 g/mol | [2] |

| Appearance | White amorphous powder | [2] |

| Melting Point | 140-142 °C | [5] |

| Redox Midpoint Potential | -0.32 Volts | [2] |

| Spectroscopic Property | Wavelength (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference(s) |

| Peak UV Absorption (Adenine) | 259 | 16,900 (for NAD+) | [2] |

| Peak UV Absorption (Nicotinamide) | 339 | 6,220 | [2] |

| 340 | 6,317 | [6][7] | |

| Fluorescence Excitation | ~335 | N/A | [2][8] |

| Fluorescence Emission | 445-460 | N/A | [2][8] |

| Fluorescence Lifetime Property | Condition | Lifetime (nanoseconds) | Reference(s) |

| Free NADH in aqueous solution | 0.4 | [2] | |

| Bound to Lactate (B86563) Dehydrogenase (LDH) | Double exponential decay | 2.9 and 6.9 | [8] |

| Bound to Malate Dehydrogenase (MDH) | Two-photon excitation | 0.6 and 1.33 | [8] |

Biological Role and Significance

NADH is a cornerstone of cellular respiration, acting as a high-energy electron shuttle.[1][9][10] It captures electrons from metabolic processes such as glycolysis and the citric acid cycle and transports them to the mitochondrial electron transport chain.[1][9][11] The donation of these electrons to the electron transport chain drives the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[10][11]

The balance between the oxidized (NAD+) and reduced (NADH) forms, known as the NAD+/NADH ratio, is a critical indicator of a cell's redox state and metabolic health.[2][12] In healthy mammalian tissues, the cytoplasmic NAD+/NADH ratio is typically high (around 700:1), favoring oxidative reactions.[2] Dysregulation of this ratio is implicated in various pathological conditions, including metabolic disorders, neurodegenerative diseases, and aging.[12][13][14]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the central role of NADH in key metabolic pathways.

Caption: Overview of the Glycolysis pathway highlighting the reduction of NAD+ to NADH.

Caption: The Citric Acid Cycle, indicating the multiple steps where NAD+ is reduced to NADH.

Caption: The Electron Transport Chain, showing NADH as the initial electron donor.

Experimental Protocols for NADH Quantification

Accurate quantification of NADH is crucial for metabolic research. Various methods are available, each with its own advantages and limitations.

Spectrophotometric Assay

This method leverages the unique UV absorption of NADH at 340 nm.[2]

Principle: The concentration of NADH in a sample can be determined by measuring the absorbance at 340 nm and applying the Beer-Lambert law (A = εbc), using the molar absorptivity of NADH (6,220 M⁻¹cm⁻¹).[2]

Protocol Outline:

-

Sample Preparation: Lyse cells or homogenize tissues in an appropriate extraction buffer. To specifically measure NADH, NAD+ can be decomposed by heating the sample at 60°C for 30 minutes in an alkaline extraction buffer.[15][16]

-

Standard Curve: Prepare a series of NADH standards of known concentrations.

-

Measurement: Measure the absorbance of the samples and standards at 340 nm using a spectrophotometer.

-

Calculation: Determine the NADH concentration in the samples by comparing their absorbance to the standard curve.

Fluorometric Assay

This method is more sensitive than spectrophotometry and relies on the intrinsic fluorescence of NADH.[2]

Principle: NADH fluoresces when excited with UV light (around 340 nm), with an emission maximum between 445-460 nm.[2][8] The fluorescence intensity is proportional to the NADH concentration.

Protocol Outline:

-

Sample Preparation: Similar to the spectrophotometric assay, with specific extraction protocols to isolate total NAD+/NADH or just NADH.

-

Standard Curve: Prepare a dilution series of NADH standards.

-

Reaction Setup: Pipette samples and standards into a black 96-well plate suitable for fluorescence measurements.

-

Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/460 nm) using a fluorescence microplate reader.

-

Calculation: Quantify the NADH concentration by interpolating the fluorescence readings of the samples on the standard curve.

Enzymatic Cycling Assay

This is a highly sensitive method that amplifies the NADH signal.

Principle: In a cycling reaction, NADH is alternately oxidized and reduced by two different enzymes. One of the products of these reactions accumulates over time and can be measured, for example, by the reduction of a tetrazolium salt (like MTT) to a colored formazan (B1609692) product.[15] The rate of product formation is proportional to the initial NADH concentration.

Protocol Outline:

-

Sample Preparation: As described for the other methods.

-

Standard Curve: Prepare a series of NADH standards.

-

Reaction Setup: Add samples and standards to a 96-well plate. Add a reaction mix containing the cycling enzymes (e.g., alcohol dehydrogenase and diaphorase) and a detection reagent (e.g., MTT).

-

Incubation: Incubate the plate at a controlled temperature for a specific time.

-

Measurement: Measure the absorbance or fluorescence of the product at the appropriate wavelength.

-

Calculation: Determine the NADH concentration from the standard curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly specific and sensitive method for the absolute quantification of NAD+ and NADH.[15]

Principle: This technique physically separates NAD+ and NADH from other cellular components using liquid chromatography, followed by their detection and quantification based on their mass-to-charge ratio by mass spectrometry.[15]

Protocol Outline:

-

Sample Preparation: Extract metabolites from cells or tissues using a suitable solvent (e.g., a mixture of methanol, acetonitrile, and water).

-

Chromatographic Separation: Inject the sample extract onto an LC column to separate NAD+ and NADH.

-

Mass Spectrometric Detection: The eluting compounds are ionized and detected by a mass spectrometer.

-

Quantification: The concentration of NADH is determined by comparing the peak area of the sample to that of a known concentration of an internal standard.

Experimental Workflow Diagram

Caption: A generalized workflow for the quantification of NADH from biological samples.

NADH in Drug Development and Disease

The central role of NADH in metabolism makes it and its associated pathways attractive targets for drug development.[2] Altered NAD+ metabolism is observed in a range of diseases, including cancer, neurodegenerative disorders, and metabolic syndromes.[13][14][17] For instance, some cancer therapies aim to inhibit NAD+ biosynthesis to disrupt the high glycolytic rate of tumor cells.[2] Conversely, strategies to boost NAD+ levels are being explored for their potential to ameliorate age-related diseases and neurodegeneration.[13][18] The accurate measurement of NADH levels is therefore critical in both basic research and the clinical development of such therapies.

References

- 1. quora.com [quora.com]

- 2. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 3. decodeage.com [decodeage.com]

- 4. researchgate.net [researchgate.net]

- 5. Nadh | C21H29N7O14P2 | CID 439153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Determination of the molar absorptivity of NADH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Characterization of NADH fluorescence properties under one-photon excitation with respect to temperature, pH, and binding to lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. study.com [study.com]

- 10. Nadh Role in Cellular Respiration - Oreate AI Blog [oreateai.com]

- 11. driphydration.com [driphydration.com]

- 12. promegaconnections.com [promegaconnections.com]

- 13. resetiv.com [resetiv.com]

- 14. Targeting NAD+ in Metabolic Disease: New Insights Into an Old Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Articles [globalrx.com]

- 18. Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

Role of NADH in mitochondrial electron transport chain

An In-depth Technical Guide on the Core Role of NADH in the Mitochondrial Electron Transport Chain

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicotinamide Adenine Dinucleotide (NAD) is a pivotal coenzyme central to cellular metabolism, acting as a critical carrier of high-energy electrons in its reduced form, NADH.[1] Generated during catabolic processes such as glycolysis, the Krebs cycle, and fatty acid β-oxidation, NADH is the primary electron donor to the mitochondrial electron transport chain (ETC).[2][3] This role places NADH at the heart of cellular energy production, where its oxidation is coupled to the synthesis of the vast majority of cellular ATP via oxidative phosphorylation.[4] The NAD+/NADH redox couple not only fuels ATP production but also serves as a critical signaling node, reflecting the energetic state of the cell and influencing a myriad of cellular processes.[5][6] This guide provides a detailed technical examination of the function of NADH within the mitochondrial ETC, presents key quantitative data, and outlines essential experimental protocols for its study.

The Central Role of NADH in the Electron Transport Chain

The mitochondrial ETC is a series of four protein complexes (Complex I-IV) and two mobile electron carriers (Coenzyme Q and Cytochrome c) embedded within the inner mitochondrial membrane.[7] The primary function of this chain is to systematically extract energy from high-energy electrons, using it to pump protons from the mitochondrial matrix into the intermembrane space. This process establishes a potent electrochemical gradient, or proton-motive force, which is subsequently harnessed by ATP synthase (Complex V) to produce ATP.[8]

NADH is the principal entry point for electrons into this system. It donates two high-energy electrons exclusively to Complex I (NADH:ubiquinone oxidoreductase), initiating the electron flow that drives cellular respiration.[9][10]

Mechanism of NADH Oxidation at Complex I

Complex I is a large, L-shaped multi-subunit enzyme that catalyzes the first step in the ETC: the oxidation of NADH and the reduction of ubiquinone (Coenzyme Q).[11] The process is highly exergonic and is coupled to the translocation of four protons across the inner mitochondrial membrane for every molecule of NADH oxidized.[12][13]

The key steps are:

-

NADH Binding and Oxidation: NADH binds to a specific site on the matrix-facing peripheral arm of Complex I. It transfers a hydride ion (H⁻, equivalent to a proton and two electrons) to a flavin mononucleotide (FMN) prosthetic group, reducing it to FMNH₂ and regenerating NAD⁺.[14]

-

Electron Transfer through Iron-Sulfur Clusters: The two electrons are then passed sequentially through a series of seven to eight iron-sulfur (Fe-S) clusters within the peripheral arm. These clusters have progressively increasing redox potentials, facilitating the directional flow of electrons.[14]

-

Ubiquinone Reduction: The electrons ultimately arrive at the terminal Fe-S cluster (N2), from where they are transferred to a molecule of ubiquinone (Q) bound within the membrane-embedded arm of Complex I. The reduction of ubiquinone to ubiquinol (B23937) (QH₂) also requires the uptake of two protons from the mitochondrial matrix.[15]

-

Proton Translocation: The energy released during the electron transfer process drives conformational changes within the membrane arm of Complex I, resulting in the pumping of four protons from the matrix to the intermembrane space.[12]

Electron Flow from NADH to Oxygen

Once reduced to ubiquinol (QH₂), the mobile carrier diffuses through the inner membrane to deliver its electrons to Complex III (Cytochrome bc₁ complex). From there, electrons are transferred to Cytochrome c, another mobile carrier, which shuttles them to Complex IV (Cytochrome c oxidase). Complex IV catalyzes the final step, transferring the electrons to molecular oxygen (O₂), the terminal electron acceptor, which is reduced to water. The oxidation of one NADH molecule results in the pumping of a total of ten protons (4 from Complex I, 4 from Complex III, and 2 from Complex IV), contributing significantly to the proton-motive force.[8][13]

Quantitative Aspects of NADH-linked Respiration

The efficiency and regulation of NADH-driven respiration are governed by thermodynamic and kinetic parameters. A summary of key quantitative data is presented below.

| Parameter | Value | Significance |

| Standard Redox Potentials (E°') | ||

| NAD⁺/NADH | -0.320 V[16][17] | The highly negative potential makes NADH a strong electron donor, initiating the exergonic flow of electrons.[17] |

| Complex I (FMN/FMNH₂) | -0.30 V[16] | The first electron acceptor from NADH. |

| Coenzyme Q/CoQH₂ | +0.045 V[16] | The positive shift in potential drives electron flow from Complex I. |

| Cytochrome c (Fe³⁺/Fe²⁺) | +0.254 V[16] | Facilitates electron transfer between Complex III and IV. |

| ½ O₂/H₂O | +0.816 V[16] | The highly positive potential makes oxygen the ideal terminal electron acceptor. |

| Proton Pumping Stoichiometry | ||

| H⁺ pumped per NADH | 10 (4 from C-I, 4 from C-III, 2 from C-IV)[8][13] | Establishes the proton-motive force for ATP synthesis. |

| Compartmental NAD/NADH Ratios | ||

| Mitochondrial Matrix (NAD⁺/NADH) | ~7-8[6] | A relatively low ratio reflects the active production of NADH by the TCA cycle. |

| Cytosol (NAD⁺/NADH) | ~60-700[6] | A highly oxidized state is maintained to support the high flux of glycolysis. |

| Kinetic & Pharmacological Data | ||

| Kₘ of Complex I for NADH | ~40 µM (muscle mitochondria)[18] | Reflects the affinity of Complex I for its substrate. |

| IC₅₀ of Rotenone (B1679576) (Complex I Inhibitor) | 6.9 nM - 2.2 µM[3][19][20][21] | Potent and specific inhibitor used experimentally to block NADH-linked respiration. The value is system-dependent. |

Pharmacological Modulation: The Case of Rotenone

Inhibitors are invaluable tools for dissecting the function of the ETC. Rotenone is a classic, high-affinity inhibitor of Complex I.[21] It binds within the ubiquinone-binding channel, physically obstructing the transfer of electrons from the terminal Fe-S cluster to Coenzyme Q.[3] This specific blockade halts all NADH-linked respiration and proton pumping at Complex I, making it a critical tool in mitochondrial research and a model compound for inducing Parkinson's-like pathology in animal studies.[19][21]

Experimental Protocols for Studying NADH-driven Respiration

Isolation of Mitochondria from Cultured Cells

This protocol is based on the principle of differential centrifugation to separate mitochondria based on their size and density.[2][9]

-

Cell Harvesting: Grow cells (e.g., HeLa, HEK293) to 80-90% confluency. Harvest cells by trypsinization or scraping, wash twice with ice-cold PBS, and determine the packed cell volume (PCV).

-

Homogenization: Resuspend the cell pellet in 5 volumes of ice-cold Mitochondria Isolation Buffer (MIB: 210 mM Mannitol, 70 mM Sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.2). Allow cells to swell on ice for 10 minutes.

-

Cell Lysis: Homogenize the cell suspension using a pre-chilled Dounce homogenizer with a tight-fitting pestle (20-30 strokes). Alternatively, use a nitrogen cavitation bomb or sonication with carefully optimized parameters to ensure organelle integrity.

-

Differential Centrifugation:

-

Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C. The resulting pellet is the crude mitochondrial fraction.

-

-

Washing: Discard the supernatant. Gently resuspend the mitochondrial pellet in fresh, ice-cold MIB and repeat the 10,000 x g centrifugation step to wash the mitochondria.

-

Final Preparation: Resuspend the final mitochondrial pellet in a minimal volume of a suitable assay buffer (e.g., MiR05) and determine the protein concentration using a BCA or Bradford assay. Store on ice and use within 2-4 hours for functional assays.

Spectrophotometric Assay of Complex I Activity (NADH Oxidation)

This assay measures the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Potassium Phosphate, pH 7.5, 2 mM KCN (to inhibit Complex IV), 5 µM Antimycin A (to inhibit Complex III), 2.5 mg/mL BSA (fatty acid-free).

-

Substrate: 10 mM NADH in assay buffer (prepare fresh).

-

Inhibitor: 2 mM Rotenone in DMSO.

-

Mitochondrial Sample: Dilute isolated mitochondria to 0.1-0.5 mg/mL in assay buffer.

-

-

Assay Procedure:

-

Set a spectrophotometer to 340 nm and maintain the cuvette holder at 30°C.

-

To a 1 mL cuvette, add 950 µL of Assay Buffer and 20 µL of the mitochondrial suspension. Mix and incubate for 2 minutes to equilibrate.

-

Initiate the reaction by adding 30 µL of 10 mM NADH (final concentration 300 µM) and immediately start recording the absorbance decrease for 3-5 minutes. This is the total NADH oxidation rate.

-

To determine the Complex I-specific activity, repeat the measurement but pre-incubate the mitochondria with 1 µL of 2 mM Rotenone for 2 minutes before adding NADH. This measures the non-Complex I NADH oxidation rate.

-

-

Calculation:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.

-

Complex I Activity (nmol NADH/min/mg protein) = [ (Rate_total - Rate_rotenone) / (ε * path length) ] * 1000 / [protein conc], where ε for NADH is 6.22 mM⁻¹cm⁻¹.

-

High-Resolution Respirometry of NADH-Linked Respiration

This protocol uses an Oroboros Oxygraph-2k or similar instrument to measure oxygen consumption rates under various respiratory states, following a Substrate-Uncoupler-Inhibitor Titration (SUIT) protocol.[1][22]

-

Instrument Setup: Calibrate the oxygen sensors according to the manufacturer's instructions. Set the chamber temperature to 37°C.

-

Sample Preparation: Add 2 mL of mitochondrial respiration medium (e.g., MiR05) to the chamber. Add isolated mitochondria to a final concentration of 0.05-0.1 mg/mL. Close the chamber and allow the signal to stabilize.

-

SUIT Protocol for NADH Pathway (example):

-

LEAK State (State 2): Inject Complex I-linked substrates, Malate (2 mM) and Glutamate (10 mM). This measures the basal respiration rate in the absence of ADP, largely to compensate for the proton leak across the inner membrane.

-

OXPHOS State (State 3): Titrate ADP (e.g., 2.5 mM) to stimulate ATP synthesis. This measures the maximal coupled respiration rate supported by NADH oxidation.

-

Cytochrome c Test: Add Cytochrome c (10 µM) to test for the integrity of the outer mitochondrial membrane. An increase in respiration of >15% indicates damage.

-

ETS Capacity (Uncoupled State): Titrate a protonophore uncoupler like CCCP (in 0.5 µM steps) to dissipate the proton gradient and elicit the maximum capacity of the electron transport system.

-

Inhibition: Inject Rotenone (0.5 µM) to inhibit Complex I and confirm that the observed respiration was NADH-dependent. The residual oxygen consumption is primarily from non-mitochondrial sources.

-

-

Data Analysis: The instrument software calculates oxygen consumption rates (flux) in various states. Ratios such as the Respiratory Control Ratio (RCR = OXPHOS/LEAK) can be calculated to assess mitochondrial coupling and health.

Measurement of Mitochondrial Membrane Potential (ΔΨm) with Safranin O

This protocol uses the fluorescent dye Safranin O, which is taken up by energized mitochondria, leading to a quenching of its fluorescence signal. A decrease in fluorescence corresponds to an increase in membrane potential.[23][24][25]

-

Reagent Preparation:

-

Assay Buffer: 125 mM KCl, 10 mM MOPS, 2 mM K₂HPO₄, 2 mM MgCl₂, 1 mM EGTA, pH 7.2.

-

Safranin O Stock: 1 mM in DMSO.

-

Substrates: 1 M Glutamate, 1 M Malate.

-

Inhibitors/Uncouplers: 1 mM ADP, 1 mg/mL Oligomycin, 1 mM FCCP, 1 mM Rotenone.

-

-

Assay Procedure:

-

Set up a fluorometer with excitation at 495 nm and emission at 586 nm. Maintain the cuvette at 30°C with stirring.

-

Add 2 mL of Assay Buffer to the cuvette. Add isolated mitochondria (0.2-0.5 mg/mL) and 1 µL of Safranin O stock (final concentration 0.5 µM). Allow the signal to stabilize.

-

Energize the mitochondria by adding Complex I substrates (e.g., 5 mM Glutamate + 5 mM Malate). Observe the quenching of the fluorescence signal as the membrane potential builds.

-

To test the potential's dependence on ATP synthesis, add ADP (e.g., 100 µM). This should cause a transient depolarization (increase in fluorescence) as protons are used for ATP synthesis.

-

Add Oligomycin (2 µg/mL) to inhibit ATP synthase, which should repolarize the membrane (decrease in fluorescence).

-

Finally, add an uncoupler like FCCP (1 µM) to completely collapse the membrane potential, resulting in a maximal de-quenching of the safranin signal (return to baseline fluorescence).

-

-

Data Analysis: The data is typically presented as a real-time trace of fluorescence intensity. The magnitude of fluorescence quenching is proportional to the mitochondrial membrane potential.

Conclusion

NADH is the fundamental currency of reducing power for the mitochondrial electron transport chain. Its oxidation by Complex I is the primary initiation point for aerobic respiration, directly driving the generation of the proton-motive force essential for ATP synthesis. The tight regulation of NADH production, its compartmentalization, and its consumption by the ETC are critical for maintaining cellular energy homeostasis. For researchers in basic science and drug development, a thorough understanding of NADH's role and the experimental methods to probe its function are indispensable for investigating mitochondrial physiology, pathology, and the mechanism of action of novel therapeutics targeting cellular metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation and Functional Analysis of Mitochondria from Cultured Cells and Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of rotenone binding to respiratory complex I depends on ligand flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemistry, Electron Transport Chain - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Mitochondrial Matrix Ca2+ Accumulation Regulates Cytosolic NAD+/NADH Metabolism, Protein Acetylation, and Sirtuin Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The dynamic regulation of NAD metabolism in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electron transport chain - Wikipedia [en.wikipedia.org]

- 8. Cellular respiration - Wikipedia [en.wikipedia.org]

- 9. drexel.edu [drexel.edu]

- 10. pnas.org [pnas.org]

- 11. Respiratory complex I - Wikipedia [en.wikipedia.org]

- 12. Mammalian Complex I Pumps 4 Protons per 2 Electrons at High and Physiological Proton Motive Force in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. quora.com [quora.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. static1.squarespace.com [static1.squarespace.com]

- 16. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 17. brainkart.com [brainkart.com]

- 18. scispace.com [scispace.com]

- 19. rndsystems.com [rndsystems.com]

- 20. Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

- 22. High-resolution respirometry: OXPHOS protocols for human cells and permeabilized fibers from small biopsies of human muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Use of safranin for the assessment of mitochondrial membrane potential by high-resolution respirometry and fluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Safranine as a fluorescent probe for the evaluation of mitochondrial membrane potential in isolated organelles and permeabilized cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic Synthesis of NADH from NAD+: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core enzymatic methods for the synthesis of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) from its oxidized form (NAD+). NADH is a critical cofactor in numerous biological reactions, and its efficient regeneration is paramount for various biotechnological and pharmaceutical applications, including the synthesis of chiral compounds, biosensors, and the development of novel therapeutics. This document details the most common and effective enzymatic protocols, presents quantitative data for comparison, and provides visual workflows for clarity.

Core Enzymatic Systems for NADH Regeneration

The enzymatic synthesis of NADH from NAD+ primarily relies on dehydrogenase enzymes that catalyze the oxidation of a substrate, concomitantly reducing NAD+ to NADH. The three most prominently utilized enzyme systems are based on Formate (B1220265) Dehydrogenase (FDH), Glucose Dehydrogenase (GDH), and Alcohol Dehydrogenase (ADH). Each system offers distinct advantages and is suited for different experimental and industrial contexts.

Formate Dehydrogenase (FDH) System

Formate dehydrogenase catalyzes the oxidation of formate to carbon dioxide, a reaction that is practically irreversible and drives the efficient conversion of NAD+ to NADH. The gaseous nature of the by-product, CO2, simplifies downstream processing as it spontaneously removes itself from the reaction mixture.

Reaction: HCOO⁻ + NAD⁺ → CO₂ + NADH

FDH from the yeast Candida boidinii is widely used due to its high stability and activity.[1]

Glucose Dehydrogenase (GDH) System

Glucose dehydrogenase oxidizes glucose to glucono-δ-lactone, which then spontaneously hydrolyzes to gluconic acid.[2][3] This system is highly efficient due to the favorable reaction equilibrium and the low cost of the substrate, glucose.[4] GDHs from organisms like Bacillus subtilis and Bacillus megaterium are commonly employed and can accept both NAD+ and NADP+ as cofactors.[4][5]

Reaction: D-glucose + NAD⁺ → D-glucono-1,5-lactone + NADH + H⁺

Alcohol Dehydrogenase (ADH) System

Alcohol dehydrogenases facilitate the reversible oxidation of alcohols to aldehydes or ketones.[6] While the equilibrium of this reaction can sometimes be unfavorable, it can be driven towards NADH production by using a high concentration of the alcohol substrate or by removing the aldehyde/ketone product. Common substrates include ethanol (B145695) and isopropanol.[7][8]

Reaction: R-CH₂OH + NAD⁺ ⇌ R-CHO + NADH + H⁺

Quantitative Comparison of Enzymatic Systems

The selection of an appropriate enzymatic system for NADH regeneration often depends on factors such as enzyme stability, substrate cost, specific activity, and kinetic parameters. The following table summarizes key quantitative data for representative enzymes from each system.

| Parameter | Formate Dehydrogenase (FDH) | Glucose Dehydrogenase (GDH) | Alcohol Dehydrogenase (ADH) |

| Enzyme Source | Candida boidinii, Pichia sp. | Paenibacillus pini, Bacillus subtilis | Saccharomyces cerevisiae (Yeast), Thermus thermophilus |

| Substrate | Sodium Formate | D-Glucose | Ethanol, 2-Propanol |

| By-product | Carbon Dioxide | Gluconic Acid | Acetaldehyde, Acetone |

| Optimal pH | 6.0 - 10.0[9][10][11] | 6.4 - 9.0[5][12] | 7.0 - 10.0 (typically ~8.8 for oxidation)[6][7] |

| Optimal Temperature | ~37°C (varies with source) | 45 - 50°C (B. subtilis)[5] | ~25 - 37°C[6][7] |

| Specific Activity | Varies with source | 247.5 U/mg (P. pini)[12] | Varies significantly with source and substrate |

| Km (NAD⁺) | ~65 µM (Arabidopsis thaliana)[13] | 0.05 - 2 mM (varied) (P. pini)[12] | Varies with source |

| Km (Substrate) | ~10 mM (Formate) (A. thaliana)[13] | 2.5 - 200 mM (Glucose) (varied) (P. pini)[12] | Varies with source |

Note: 1 Unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under specified conditions.

Experimental Protocols

The following are detailed protocols for the enzymatic synthesis of NADH using the three primary systems. These protocols are based on common laboratory practices and can be adapted based on specific experimental needs.

Protocol 1: NADH Synthesis using Formate Dehydrogenase

This protocol is based on the widely used FDH from Candida boidinii.

Materials:

-

Formate Dehydrogenase (FDH) from Candida boidinii

-

β-Nicotinamide adenine dinucleotide (NAD⁺)

-

Sodium formate

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

-

Spectrophotometer and cuvettes

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette with the following components:

-

850 µL of 50 mM potassium phosphate buffer (pH 7.5).

-

50 µL of 500 mM sodium formate solution.

-

50 µL of 5 mM NAD⁺ solution.

-

-

Mix the contents of the cuvette by gentle inversion.

-

Initiate the reaction by adding 50 µL of FDH solution (e.g., 1 mg/mL).

-

Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm over time. The formation of NADH is directly proportional to the increase in A₃₄₀ (ε = 6.22 mM⁻¹cm⁻¹).

-

The reaction can be scaled up for preparative synthesis. For larger volumes, ensure adequate mixing.

Protocol 2: NADH Synthesis using Glucose Dehydrogenase

This protocol utilizes GDH for NADH regeneration, a highly efficient system.

Materials:

-

Glucose Dehydrogenase (GDH) from Bacillus subtilis or a similar source

-

β-Nicotinamide adenine dinucleotide (NAD⁺)

-

D-Glucose

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Spectrophotometer and cuvettes

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette containing:

-

800 µL of 50 mM Tris-HCl buffer (pH 8.0).

-

100 µL of 1 M D-glucose solution.

-

50 µL of 2 mM NAD⁺ solution.[12]

-

-

Mix the solution by inversion.

-

Start the reaction by adding 50 µL of GDH solution (e.g., 0.5 mg/mL).

-

Monitor the production of NADH by measuring the absorbance at 340 nm.

-

For preparative scale, the reaction can be incubated at the optimal temperature of the enzyme (e.g., 37-50°C) with stirring.

Protocol 3: NADH Synthesis using Alcohol Dehydrogenase

This protocol describes the use of ADH for NADH synthesis, often from yeast.

Materials:

-

Alcohol Dehydrogenase (ADH) from Saccharomyces cerevisiae (Yeast)

-

β-Nicotinamide adenine dinucleotide (NAD⁺)

-

Ethanol (95%)

-

Sodium pyrophosphate buffer (50 mM, pH 8.8)

-

Spectrophotometer and cuvettes

Procedure:

-

In a 3 mL cuvette, prepare the following reaction mixture:

-

1.30 mL of 50 mM Sodium Pyrophosphate Buffer, pH 8.8.

-

0.10 mL of 95% (v/v) Ethanol.

-

1.50 mL of 15 mM β-NAD Solution.

-

-

Mix by inversion and equilibrate to 25°C.

-

Initiate the reaction by adding 0.10 mL of ADH solution.

-

Immediately mix and record the increase in absorbance at 340 nm for approximately 6 minutes.

Visualizing the Processes

The following diagrams, generated using the DOT language, illustrate the reaction pathways and a general experimental workflow for enzymatic NADH synthesis.

Caption: Reaction pathways for NADH synthesis.

Caption: General experimental workflow.

Conclusion

The enzymatic synthesis of NADH from NAD+ is a well-established and highly efficient process with broad applications in research and industry. The choice between Formate Dehydrogenase, Glucose Dehydrogenase, and Alcohol Dehydrogenase systems depends on the specific requirements of the application, including cost, desired purity of the final product, and compatibility with downstream processes. This guide provides the foundational knowledge and practical protocols to implement these powerful biocatalytic systems. For further optimization, researchers should consider factors such as enzyme immobilization, co-factor regeneration in coupled-enzyme systems, and reaction engineering to enhance yield and stability.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. Glucose Dehydrogenase for the Regeneration of NADPH and NADH | Springer Nature Experiments [experiments.springernature.com]

- 6. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. labinsights.nl [labinsights.nl]

- 8. ADH, Alcohol dehydrogenase [organic-chemistry.org]

- 9. portlandpress.com [portlandpress.com]

- 10. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 11. researchgate.net [researchgate.net]

- 12. Characterization and Application of a Robust Glucose Dehydrogenase from Paenibacillus pini for Cofactor Regeneration in Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NAD + -dependent Formate Dehydrogenase from Plants - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Non-Enzymatic Chemical Synthesis of NADH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core non-enzymatic methods for the chemical synthesis of the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). As a critical coenzyme in numerous redox reactions within cellular metabolism, the efficient and selective synthesis of NADH is of paramount importance for a wide range of applications, including biocatalysis, diagnostics, and the development of novel therapeutics. This document details the primary chemical routes for NADH synthesis, offering structured data, detailed experimental protocols, and visual workflows to facilitate understanding and implementation in a research and development setting.

Introduction to Non-Enzymatic NADH Synthesis

Nicotinamide adenine dinucleotide (NAD⁺) and its reduced form, NADH, are central to cellular energy metabolism, acting as electron carriers in a multitude of biological pathways. While enzymatic methods for NADH regeneration are well-established, they can be limited by factors such as enzyme stability, cost, and the need for specific reaction conditions. Non-enzymatic chemical synthesis offers a compelling alternative, providing greater flexibility and control over the production of this vital coenzyme. The primary non-enzymatic approaches include electrochemical synthesis, photochemical synthesis, catalytic hydrogenation, and chemical reduction using metal hydrides. The key challenge in these methods is to achieve high regioselectivity for the biologically active 1,4-NADH isomer over other inactive forms.

Electrochemical Synthesis of NADH

Electrochemical methods offer a clean and controllable route to NADH synthesis by directly reducing NAD⁺ at an electrode surface. The selectivity and efficiency of this process are highly dependent on the electrode material, applied potential, and reaction conditions.

Principle

Electrochemical reduction of NAD⁺ involves the transfer of two electrons and a proton to the nicotinamide ring. This process can be achieved directly on the electrode surface or mediated by an electron transfer agent. The main challenge is to control the reduction potential to favor the formation of the desired 1,4-NADH isomer and avoid side reactions such as the formation of inactive dimers or other isomers.

Quantitative Data Summary

| Electrode Material | Applied Potential (vs. Ag/AgCl) | Yield of 1,4-NADH (%) | Selectivity for 1,4-NADH (%) | Reference |

| Pt-modified TiO₂ on Ti mesh | -0.6 V | 86 ± 3 | High | [1] |

| Pt-modified TiO₂ on Ti mesh | -0.8 V | 99.5 ± 0.4 | High | [1] |

| Copper Foam | Optimized | ~80 | - | [2] |

| Ag-coated Copper Foam | Optimized | ~70 | - | [2] |

| Pt-coated Copper Foam | Optimized | ~75 | - | [2] |

| Metal-Carbon Composite | Optimized | >99.3 | High | [3] |

Experimental Protocol: Electrochemical Synthesis using a Pt-modified TiO₂ Electrode

This protocol is based on the work of Eguchi et al. (2024).[1]

Materials:

-

NAD⁺ solution (e.g., 1 mM in a suitable buffer like phosphate (B84403) buffer, pH 7.0)

-

Pt-modified TiO₂ grown on a Ti mesh electrode (working electrode)

-

Platinum wire or foil (counter electrode)

-

Ag/AgCl electrode (reference electrode)

-

Electrochemical cell (H-type cell recommended to separate the anode and cathode compartments)

-

Potentiostat/Galvanostat

Procedure:

-

Assemble the electrochemical cell with the working, counter, and reference electrodes in the appropriate compartments containing the NAD⁺ solution.

-

Purge the catholyte with an inert gas (e.g., N₂ or Ar) for at least 30 minutes to remove dissolved oxygen.

-

Apply a constant potential of -0.8 V (vs. Ag/AgCl) to the working electrode using a potentiostat.

-

Monitor the reaction progress by taking aliquots from the catholyte at regular intervals and analyzing the concentration of 1,4-NADH using UV-Vis spectrophotometry (absorbance at 340 nm).

-

Upon completion of the reaction, the resulting NADH solution can be used directly or purified further if necessary.

Workflow Diagram

Photochemical Synthesis of NADH

Photochemical methods utilize light energy to drive the reduction of NAD⁺ to NADH, often in the presence of a photosensitizer and a sacrificial electron donor. This approach offers a green and sustainable route for NADH synthesis.

Principle

A photosensitizer absorbs light and is promoted to an excited state. In this excited state, it can transfer an electron to NAD⁺, either directly or through a mediator, leading to the formation of an NAD radical. This radical is then further reduced and protonated to form NADH. A sacrificial electron donor is required to regenerate the photosensitizer to its ground state, allowing it to participate in further catalytic cycles.

Quantitative Data Summary

| Photosensitizer | Catalyst/Mediator | Sacrificial Donor | Yield of 1,4-NADH (%) | Reference |

| Eosin (B541160) Y | Cobaloxime | Triethanolamine (TEOA) | 36 | [4] |

| Eosin Y (Polystyrene-based) | - | - | 65.19 | [5] |

| CdS Nanocrystals | - | - | ~80 (conversion) | [6] |

Experimental Protocol: Photochemical Synthesis using Eosin Y and a Cobaloxime Catalyst

This protocol is adapted from the work of Kim et al.

Materials:

-

NAD⁺ solution (e.g., 1 mM in phosphate buffer, pH 7.0)

-

Eosin Y (photosensitizer, e.g., 0.1 mM)

-

Cobaloxime catalyst (e.g., 0.05 mM)

-

Triethanolamine (TEOA, sacrificial electron donor, e.g., 100 mM)

-

Reaction vessel (e.g., quartz cuvette or photoreactor)

-

Light source (e.g., visible light lamp, λ > 420 nm)

Procedure:

-

Prepare a reaction mixture containing NAD⁺, eosin Y, cobaloxime catalyst, and TEOA in a suitable buffer.

-

Transfer the mixture to the reaction vessel and seal it.

-

Purge the solution with an inert gas (e.g., N₂ or Ar) for 30 minutes to remove oxygen, which can quench the excited state of the photosensitizer.

-

Irradiate the reaction mixture with a visible light source while stirring.

-

Monitor the formation of 1,4-NADH by measuring the absorbance at 340 nm at regular intervals.

-

After the reaction is complete, the product can be purified using chromatographic techniques if necessary.

Workflow Diagram

Catalytic Hydrogenation

Catalytic hydrogenation involves the reduction of NAD⁺ using hydrogen gas (H₂) as the reductant in the presence of a heterogeneous or homogeneous catalyst. This method is attractive due to the low cost and clean nature of H₂.

Principle

In this process, H₂ is activated on the surface of a metal catalyst, typically a noble metal like platinum or palladium, or a transition metal complex. The activated hydrogen species then reduce NAD⁺ to NADH. The choice of catalyst and support material is crucial for achieving high selectivity for the 1,4-NADH isomer.

Quantitative Data Summary

| Catalyst | Support | Reductant | Yield of 1,4-NADH (%) | Selectivity for 1,4-NADH (%) | Reference |

| Pt | SiO₂ | H₂ | - | High | [7] |

| Pt | TiO₂ | H₂ | - | 63.4 | [8] |

| Iridium Complex | - | H₂ | High | High | [9] |

Experimental Protocol: Catalytic Hydrogenation using a Pt/C Catalyst

Materials:

-

NAD⁺ solution (e.g., 10 mM in a suitable buffer, pH 7-8)

-

Pt/C catalyst (e.g., 5% wt)

-

Hydrogen gas (high purity)

-

Reaction vessel (e.g., a high-pressure autoclave or a Schlenk flask)

-

Magnetic stirrer

Procedure:

-

Dissolve NAD⁺ in the buffer solution in the reaction vessel.

-

Add the Pt/C catalyst to the solution.

-

Seal the reaction vessel and purge it several times with hydrogen gas to remove air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-10 atm).

-

Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature.

-

Monitor the reaction progress by taking samples periodically and analyzing for 1,4-NADH concentration.

-

Upon completion, carefully vent the hydrogen gas.

-

Separate the catalyst from the reaction mixture by filtration (e.g., through a 0.22 µm syringe filter or Celite).

-

The resulting NADH solution can be used directly or further purified.

Workflow Diagram

Chemical Reduction with Metal Hydrides

Simple chemical reduction using metal hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is a straightforward method for NADH synthesis.

Principle

Metal hydrides act as a source of hydride ions (H⁻), which directly attack the C4 position of the nicotinamide ring of NAD⁺, leading to the formation of 1,4-NADH. The reaction is typically fast and can be performed under mild conditions. However, controlling the regioselectivity can be challenging, and side reactions may occur.

Quantitative Data Summary

| Reducing Agent | pH | Yield of 1,4-NADH (%) | Notes | Reference |

| Sodium Borohydride | 7.0 (Phosphate buffer) | - | Rapid reaction, potential for side products. | [10] |

| Sodium Borohydride | 8.5 (Tris buffer) | - | Formation of a persistent yellow mixture. | [10] |

| Sodium Cyanoborohydride | - | - | Slower, more controlled reduction. Leads to the formation of the enzymically active form of NADH. | [11] |

Experimental Protocol: Reduction of NAD⁺ with Sodium Borohydride

Materials:

-

NAD⁺

-

Sodium borohydride (NaBH₄)

-

Buffer solution (e.g., Tris buffer, pH 8.5)

-

Deionized water

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of NAD⁺ in the chosen buffer.

-

Prepare a fresh solution of NaBH₄ in deionized water immediately before use.

-

In a reaction tube, add the NAD⁺ solution.

-

Initiate the reaction by adding a molar excess of the NaBH₄ solution to the NAD⁺ solution and mix quickly.

-

Monitor the reaction by observing the increase in absorbance at 340 nm.

-

The reaction is typically very fast and will be complete within minutes.

-

The resulting solution contains NADH, along with borate (B1201080) salts and any unreacted starting materials. Further purification by chromatography may be necessary depending on the intended application.

Workflow Diagram

Conclusion

The non-enzymatic chemical synthesis of NADH offers a variety of powerful and versatile approaches for researchers and drug development professionals. Electrochemical and photochemical methods represent green and sustainable options with high potential for scalability and control. Catalytic hydrogenation provides an efficient route using an inexpensive reductant, while chemical reduction with metal hydrides offers a simple and rapid method for laboratory-scale synthesis. The choice of method will depend on the specific requirements of the application, including desired yield and purity, scale of production, and available equipment. The detailed protocols and comparative data provided in this guide serve as a valuable resource for the implementation and optimization of these essential synthetic strategies.

References

- 1. In situ electrochemical regeneration of active 1,4-NADH for enzymatic lactic acid formation via concerted functions on Pt-modified TiO2/Ti - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Metal–carbon electrode optimization for efficient electrochemical regeneration of 1,4-NADH: a new approach for sustainable biochemical synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. Efficient catalytic interconversion between NADH and NAD+ accompanied by generation and consumption of hydrogen with a water-soluble iridium complex at ambient pressure and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Reduction of nicotinamide adenine dinucleotides by sodium cyanoborohydride - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Biochemical Pathways of NADH Production and Consumption

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide Adenine (B156593) Dinucleotide (NAD) is a pivotal coenzyme found in all living cells, acting as a fundamental carrier of electrons in metabolic redox reactions. It exists in two forms: an oxidized state (NAD+) and a reduced state (NADH). The NAD+/NADH ratio is a critical indicator of the cell's redox state and plays a central role in regulating cellular metabolism, energy production, and signaling pathways.[1][2] Dysregulation of this ratio is implicated in a wide array of pathologies, including metabolic disorders, neurodegenerative diseases, and cancer, making the enzymes and pathways involved in NAD metabolism prime targets for drug discovery.[3][4][5]

This technical guide provides an in-depth overview of the core biochemical pathways responsible for the production and consumption of NADH, presents quantitative data in a structured format, details relevant experimental protocols for its measurement, and visualizes these complex systems using logical diagrams.

Section 1: Core Pathways of NADH Production (Catabolism)

NADH is primarily generated during the catabolic breakdown of nutrients. These pathways capture high-energy electrons from the oxidation of glucose, fatty acids, and amino acids, storing them in the reduced form of the coenzyme, NADH.

Glycolysis

Occurring in the cytoplasm, glycolysis is the initial pathway for glucose breakdown. It converts one molecule of glucose into two molecules of pyruvate (B1213749). This process yields a net of two ATP and, critically, reduces two molecules of NAD+ to NADH.[6]

-

Key NADH-Producing Reaction: The oxidation of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, catalyzed by the enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) .

-

Net Production: 2 NADH per molecule of glucose.

Pyruvate Dehydrogenase Complex (PDC)

In aerobic conditions, pyruvate is transported into the mitochondrial matrix and converted into acetyl-CoA. This irreversible reaction is catalyzed by the Pyruvate Dehydrogenase Complex (PDC) and serves as a crucial link between glycolysis and the citric acid cycle.

-

Key NADH-Producing Reaction: The oxidative decarboxylation of pyruvate to acetyl-CoA reduces NAD+ to NADH.

-

Net Production: 2 NADH per molecule of glucose (1 per pyruvate).

Citric Acid (TCA) Cycle

The citric acid cycle, also known as the Krebs cycle, occurs in the mitochondrial matrix. It completes the oxidation of acetyl-CoA to CO2, generating the majority of the cell's reduced coenzymes from glucose catabolism.

-

Key NADH-Producing Reactions: Three steps in the cycle are catalyzed by NAD+-dependent dehydrogenases:

-

Isocitrate Dehydrogenase: Converts isocitrate to α-ketoglutarate.

-

α-Ketoglutarate Dehydrogenase Complex: Converts α-ketoglutarate to succinyl-CoA.

-

Malate (B86768) Dehydrogenase: Converts malate to oxaloacetate.[7]

-

-

Net Production: 6 NADH per molecule of glucose (3 per acetyl-CoA).[7]

Section 2: Core Pathways of NADH Consumption

To maintain redox balance and regenerate NAD+ for catabolic pathways, NADH must be re-oxidized. The fate of the electrons from NADH depends on the presence or absence of oxygen.

Oxidative Phosphorylation (Aerobic)

Under aerobic conditions, the vast majority of NADH is consumed by the Electron Transport Chain (ETC) located in the inner mitochondrial membrane. This process, known as oxidative phosphorylation, is the most efficient way for the cell to produce ATP.

-

Key NADH-Consuming Reaction: NADH donates two electrons to Complex I (NADH-ubiquinone oxidoreductase) . This is the first step of the ETC, and the energy released is used to pump protons, creating the gradient that drives ATP synthase. The final electron acceptor is oxygen.

-

Net Consumption: Re-oxidizes all mitochondrial NADH (~8 per glucose) and cytoplasmic NADH transported via shuttles.

Fermentation (Anaerobic)

In the absence of oxygen, the ETC cannot function. To continue producing ATP via glycolysis, cells must regenerate NAD+ through fermentation.

-

2.2.1 Lactic Acid Fermentation: In human muscle cells during intense exercise and in some bacteria, pyruvate is reduced to lactate (B86563).

-

Enzyme: Lactate Dehydrogenase (LDH) .

-

Reaction: Pyruvate + NADH + H+ → Lactate + NAD+.

-

-

2.2.2 Ethanol Fermentation: In yeast and some plants, pyruvate is first decarboxylated to acetaldehyde, which is then reduced to ethanol.

-

Enzymes: Pyruvate Decarboxylase and Alcohol Dehydrogenase (ADH) .

-

Reaction: Acetaldehyde + NADH + H+ → Ethanol + NAD+.

-

Section 3: Quantitative Summary of NADH Metabolism

Table 1: Stoichiometry of NADH Production from One Molecule of Glucose

| Pathway | Cellular Location | NADH Produced (per Glucose) | Triggering Condition |

| Glycolysis | Cytoplasm | 2 | Aerobic & Anaerobic |

| Pyruvate Dehydrogenase | Mitochondrial Matrix | 2 | Aerobic |

| Citric Acid (TCA) Cycle | Mitochondrial Matrix | 6 | Aerobic |

| Total (Aerobic) | 10 | Aerobic Respiration |

Table 2: Key Enzymes in Major NADH Metabolic Pathways

| Enzyme | Pathway | Reaction | Cellular Location |

| Glyceraldehyde-3-Phosphate Dehydrogenase | Glycolysis | Glyceraldehyde-3-P → 1,3-Bisphosphoglycerate | Cytoplasm |

| Pyruvate Dehydrogenase Complex | Pyruvate Oxidation | Pyruvate → Acetyl-CoA | Mitochondrial Matrix |

| Isocitrate Dehydrogenase | TCA Cycle | Isocitrate → α-Ketoglutarate | Mitochondrial Matrix |

| α-Ketoglutarate Dehydrogenase | TCA Cycle | α-Ketoglutarate → Succinyl-CoA | Mitochondrial Matrix |

| Malate Dehydrogenase | TCA Cycle | Malate → Oxaloacetate | Mitochondrial Matrix |

| NADH Dehydrogenase (Complex I) | Oxidative Phosphorylation | NADH → NAD+ | Inner Mitochondrial Membrane |

| Lactate Dehydrogenase | Lactic Acid Fermentation | Pyruvate → Lactate | Cytoplasm |

| Alcohol Dehydrogenase | Ethanol Fermentation | Acetaldehyde → Ethanol | Cytoplasm |

Section 4: Experimental Methodologies

Accurate measurement of NADH levels and the activity of related enzymes is crucial for research and drug development.

Quantification of Cellular NAD+ and NADH Pools

The differential stability of NAD+ and NADH in acid and base allows for their separate measurement from a single biological sample. NADH is stable in basic conditions but is rapidly destroyed by acid. Conversely, NAD+ is stable in acidic conditions but is destroyed by base.

Experimental Protocol: Sample Extraction

-

Harvest Cells/Tissue: Harvest approximately 1-5 x 10^6 cells or 20 mg of tissue. Wash with ice-cold PBS and pellet.[8][9]

-

Split Sample: Divide the sample into two separate microcentrifuge tubes, one for NAD+ extraction and one for NADH extraction.

-

NADH Extraction (Alkaline): Resuspend the pellet in 100-400 µL of an ice-cold NADH Extraction Buffer (e.g., 0.1 M NaOH or a buffered solution).[8][10]

-

NAD+ Extraction (Acidic): Resuspend the second pellet in 100-400 µL of an ice-cold NAD+ Extraction Buffer (e.g., 0.1 M HCl or a buffered solution).[8]

-

Heat Treatment: Incubate both tubes at 60-80°C for 30-60 minutes to destroy the labile form of the dinucleotide and inactivate endogenous enzymes.[8][9]

-

Neutralization: Cool samples on ice. Add an opposing buffer to neutralize the pH of each extract (e.g., add acid buffer to the alkaline extract and vice-versa) until the pH is between 6.0 and 8.0.[8]

-

Deproteinization: Centrifuge the neutralized lysates at high speed (e.g., 14,000 x g) for 5-10 minutes at 4°C to pellet debris. For cleaner samples, use a 10 kDa molecular weight cutoff spin filter to remove all proteins.[8][11]

-

Assay: The resulting supernatant/filtrate is ready for quantification. Store at -80°C if not used immediately.

Experimental Protocol: Enzymatic Cycling Assay (Colorimetric)

This assay amplifies the NADH signal, allowing for sensitive detection.

-

Prepare Reagents:

-

NAD/NADH Standards: Prepare a standard curve using known concentrations of NADH.

-

Reaction Mix: Prepare a fresh mix containing a substrate (e.g., lactate or ethanol), a chromogenic dye (e.g., MTT or resazurin), and a cycling enzyme (e.g., diaphorase).

-

Primary Enzyme: An NADH-dependent dehydrogenase (e.g., Lactate Dehydrogenase or Alcohol Dehydrogenase).

-

-

Assay Procedure:

-

Pipette 50 µL of standards and extracted samples into a 96-well plate in duplicate.

-

Add 50-100 µL of the Reaction Mix containing the primary enzyme to each well.

-

Incubate the plate at room temperature or 37°C, protected from light, for 1-4 hours. During this time, the primary enzyme oxidizes NADH to NAD+, and the cycling enzyme uses a second substrate to reduce the NAD+ back to NADH, simultaneously reducing the dye to a colored product.

-

Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT formazan).

-

-

Calculation: Determine the concentration of NAD+ or NADH in the samples by comparing their absorbance values to the standard curve.

Measurement of NADH-Dependent Enzyme Activity

The activity of dehydrogenases that produce or consume NADH can be measured spectrophotometrically by monitoring the change in absorbance at 340 nm , the wavelength at which NADH absorbs light, whereas NAD+ does not.[12]

Experimental Protocol: Lactate Dehydrogenase (LDH) Activity Assay (NADH Consumption)

-

Prepare Assay Mixture: In a quartz cuvette, prepare a reaction mixture containing:

-

Equilibrate: Place the cuvette in a spectrophotometer set to 37°C and allow the temperature to equilibrate for 3-5 minutes.

-

Initiate Reaction: Add the enzyme sample (e.g., cell lysate) to the cuvette, mix quickly by inversion.

-

Measure Absorbance: Immediately begin recording the absorbance at 340 nm every 15-30 seconds for 3-5 minutes.

-

Calculate Activity: The rate of NADH consumption is proportional to the decrease in absorbance over time (ΔA340/min). Enzyme activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.[13]

Conclusion

The production and consumption of NADH are at the very heart of cellular energy metabolism, linking the catabolic breakdown of nutrients to the generation of ATP and the maintenance of cellular redox homeostasis. The NAD+/NADH ratio acts as a critical metabolic sensor that influences the activity of numerous enzymes and signaling pathways.[1][14] A thorough understanding of these interconnected pathways is essential for researchers in metabolic diseases, oncology, and neurodegeneration. The methodologies detailed here provide a robust framework for quantifying and studying these critical coenzymes, paving the way for the development of novel therapeutic strategies that target the fundamental bioenergetic and signaling nodes of the cell.[15][16]

References

- 1. promegaconnections.com [promegaconnections.com]

- 2. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 3. medium.com [medium.com]

- 4. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting NAD-dependent dehydrogenases in drug discovery against infectious diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nagwa.com [nagwa.com]

- 7. goldmanlaboratories.com [goldmanlaboratories.com]

- 8. cellbiolabs.com [cellbiolabs.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. NAD/NADH Assay Kit (Colorimetric) (ab65348/K337-100) | Abcam [abcam.com]

- 11. NAD/NADH Assay Kit (Colorimetric) (ab65348/K337-100) | Abcam [abcam.com]

- 12. egyankosh.ac.in [egyankosh.ac.in]

- 13. Lactate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]

- 14. goldmanlaboratories.com [goldmanlaboratories.com]

- 15. portlandpress.com [portlandpress.com]

- 16. Targeting NAD+ in Metabolic Disease: New Insights Into an Old Molecule - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Spectroscopic Properties of NADH vs. NAD+: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) is a pivotal coenzyme existing in two forms: an oxidized state (NAD+) and a reduced state (NADH).[1][2][3] This redox couple is central to a myriad of cellular processes, including energy metabolism, DNA repair, and cell signaling.[1][4][5] The distinct spectroscopic properties of NAD+ and NADH form the bedrock of countless biochemical assays, enabling researchers to monitor enzyme kinetics, assess cellular metabolic states, and screen for therapeutic agents. This in-depth technical guide explores the core spectroscopic differences between NADH and NAD+, provides detailed experimental protocols for their analysis, and illustrates their roles in cellular signaling pathways.

Core Spectroscopic Differences: Absorbance and Fluorescence

The primary distinction in the spectroscopic behavior of NAD+ and NADH arises from the reduction of the nicotinamide ring in NADH.[2] This structural change leads to significant differences in their ultraviolet (UV) absorbance and fluorescence properties.

UV-Vis Absorbance

Both NAD+ and NADH absorb UV light due to the presence of the adenine base, with a shared absorption peak around 260 nm.[6] However, the reduced nicotinamide ring in NADH gives rise to a unique, additional absorbance peak at 340 nm, which is absent in the spectrum of NAD+.[6][7] This characteristic absorbance at 340 nm by NADH is the cornerstone of numerous enzymatic assays, allowing for the direct measurement of the conversion between the two forms.[6] The molar extinction coefficient, a measure of how strongly a substance absorbs light at a given wavelength, is a critical parameter for quantifying concentrations using the Beer-Lambert law.

Table 1: Molar Extinction Coefficients of NAD+ and NADH

| Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) |

| NAD+ | |

| 259 | 16,900[6] |

| 258 | 17,800[8] |

| 340 | ~0 |

| NADH | |

| 258 | 14,400[8] |

| 339 | 6,220[6] |

| 340 | 6,220[9] |

| 340 | 6,317 (at 25°C and pH 7.8)[10] |

Fluorescence Properties

A striking difference between the two forms is that NADH is fluorescent, while NAD+ is not.[6] When excited with light around its absorbance maximum of 340 nm, NADH emits fluorescence in the blue region, with a peak between 445 and 460 nm.[6][7][11] This intrinsic fluorescence provides a highly sensitive method for detecting and quantifying NADH. The fluorescence properties of NADH, such as its lifetime, can change upon binding to proteins, a characteristic that is exploited to study enzyme kinetics and protein-ligand interactions.[6][11]

Table 2: Fluorescence Properties of NADH

| Property | Value |

| Excitation Wavelength (nm) | ~335 - 340[6][7][11] |

| Emission Wavelength (nm) | 445 - 460[6][11] |

| Fluorescence Lifetime (free in solution) | ~0.4 nanoseconds[6] |

| Fluorescence Lifetime (protein-bound) | 1 - 2 nanoseconds[12] |

Experimental Protocols

Accurate measurement of NAD+ and NADH concentrations is crucial for a wide range of biological research. Below are detailed protocols for their quantification using UV-Vis absorbance and fluorescence spectroscopy.

Protocol 1: Quantification of NADH using UV-Vis Absorbance

This protocol outlines the steps to determine the concentration of NADH in a solution by measuring its absorbance at 340 nm.

Methodology:

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15-20 minutes for stabilization.

-

Set the wavelength to 340 nm.

-

-

Blank Measurement:

-

Fill a clean cuvette with the buffer solution that was used to dissolve the NADH sample.

-

Place the cuvette in the spectrophotometer and zero the absorbance. This step corrects for any background absorbance from the buffer.

-

-

Sample Measurement:

-

Carefully transfer the NADH solution into a clean cuvette. Ensure there are no air bubbles in the light path.

-

Place the sample cuvette in the spectrophotometer and record the absorbance reading at 340 nm.

-

-

Concentration Calculation:

-

Use the Beer-Lambert law to calculate the concentration of NADH:

-

Rearrange the formula to solve for concentration: c = A / (εb)

-

Workflow for NADH quantification by UV-Vis absorbance.

Protocol 2: Quantification of NADH using Fluorescence Spectroscopy

This method offers higher sensitivity compared to absorbance and is suitable for low-concentration samples.

Methodology:

-

Instrument Setup:

-

Turn on the fluorescence spectrophotometer or microplate reader.

-

Set the excitation wavelength to 340 nm and the emission wavelength to 460 nm.[7]

-

-

Standard Curve Preparation:

-

Prepare a series of NADH standards of known concentrations in the same buffer as the unknown sample. A typical concentration range might be from 0 to 50 µM.

-

-

Blank and Standard Measurement:

-

Measure the fluorescence intensity of the blank (buffer only) to determine the background signal.

-

Measure the fluorescence intensity of each NADH standard.

-

-

Sample Measurement:

-

Measure the fluorescence intensity of the unknown NADH sample.

-

-

Data Analysis:

-

Subtract the blank's fluorescence intensity from all standard and sample readings.

-

Plot a standard curve of fluorescence intensity versus NADH concentration.

-

Determine the concentration of the unknown sample by interpolating its fluorescence intensity on the standard curve.

-

Workflow for NADH quantification by fluorescence.

Protocol 3: Differential Quantification of NAD+ and NADH in Biological Samples

To measure the individual concentrations of NAD+ and NADH in a biological sample, a differential extraction and detection method is required. This is because standard spectroscopic methods measure total NAD(H).

Methodology:

-

Sample Preparation (Cell or Tissue Lysates):

-

Differential Extraction:

-

To measure NAD+: Treat an aliquot of the lysate with a mild acid (e.g., 0.1 N HCl) and heat to 60-80°C for 30-60 minutes. This destroys NADH while keeping NAD+ stable.[13] Neutralize the sample with a base (e.g., 0.1 N NaOH) to a pH between 6.0 and 8.0.[13]

-

To measure NADH: Treat another aliquot of the lysate with a mild base (e.g., 0.1 N NaOH) and heat to 60-80°C for 30-60 minutes. This destroys NAD+ while keeping NADH stable.[13] Neutralize the sample with an acid (e.g., 0.1 N HCl) to a pH between 6.0 and 8.0.[13]

-

-

Quantification:

-

Use an enzymatic cycling assay coupled with a colorimetric or fluorometric probe for detection.[13][14] In these assays, an enzyme (e.g., alcohol dehydrogenase) is used to convert NAD+ to NADH. The total amount of NADH (pre-existing and newly formed) is then used to reduce a probe, generating a detectable signal.

-

Measure the signal from the acid-treated sample (represents NAD+) and the base-treated sample (represents NADH) using a plate reader.

-

Calculate the concentrations based on a standard curve prepared with known concentrations of NAD+.

-

The NAD+/NADH Ratio in Cellular Signaling

The balance between the oxidized and reduced forms of NAD, known as the NAD+/NADH ratio, is a critical indicator of the cell's redox state and metabolic health.[6] This ratio influences the activity of numerous enzymes and signaling pathways. A high NAD+/NADH ratio is generally indicative of a healthy, oxidative metabolic state, while a low ratio can signal metabolic stress or a shift towards glycolysis.

Key cellular processes regulated by the NAD+/NADH ratio include:

-

Energy Metabolism: The ratio directly impacts the flux through glycolysis, the citric acid cycle (TCA), and oxidative phosphorylation.[1][15]

-

Sirtuin Activity: Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in gene silencing, DNA repair, and longevity. Their activity is directly dependent on the availability of NAD+.

-

PARP Activity: Poly (ADP-ribose) polymerases (PARPs) are enzymes involved in DNA repair and cell death that use NAD+ as a substrate.

The NAD+/NADH ratio as a central metabolic hub.

References

- 1. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NAD vs. NADH [nad.com]

- 3. jinfiniti.com [jinfiniti.com]

- 4. Bioluminescent Nicotinamide Adenine Dinucleotide Detection Assays Part I: Technology and Features [promega.com]

- 5. NADH vs NAD+ | What’s the Difference? What is NADH? [myrevived.com]

- 6. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 7. msbioanalytical.com [msbioanalytical.com]

- 8. Solved 6. [4 pts] Molar extinction coefficient of NAD* at | Chegg.com [chegg.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Determination of the molar absorptivity of NADH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of NADH fluorescence properties under one-photon excitation with respect to temperature, pH, and binding to lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. cellbiolabs.com [cellbiolabs.com]

- 14. cellbiolabs.com [cellbiolabs.com]

- 15. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Dihydronicotinamide-Adenine Dinucleotide (NADH) in Cellular Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dihydronicotinamide-adenine dinucleotide (NADH) is a critical coenzyme in all living cells, acting as a central hub in cellular metabolism, redox homeostasis, and signaling.[1][2][3] Its reduced state, NADH, and its oxidized form, NAD+, form a crucial redox couple (NAD+/NADH) that is indispensable for a vast array of biological processes. An imbalance in this ratio is implicated in a multitude of pathological conditions, including metabolic disorders, neurodegenerative diseases, cancer, and aging.[4][5][6] This technical guide provides an in-depth exploration of the cellular functions and importance of NADH, offering quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support research and drug development efforts.

Core Cellular Functions of NADH

NADH's primary role is that of a major electron carrier in cellular respiration, facilitating the transfer of electrons from metabolic substrates to the electron transport chain (ETC) for the production of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency.[1][7][8] This fundamental process underscores its importance in cellular bioenergetics.

Energy Metabolism

NADH is a key product of several major catabolic pathways:

-

Glycolysis: In the cytoplasm, the oxidation of glucose to pyruvate (B1213749) generates NADH.[2][8]

-

Pyruvate Dehydrogenase Complex: The conversion of pyruvate to acetyl-CoA in the mitochondrial matrix produces NADH.

-

Tricarboxylic Acid (TCA) Cycle: Within the mitochondria, the TCA cycle generates the majority of cellular NADH through the oxidation of acetyl-CoA.[2]

-

Fatty Acid β-oxidation: The breakdown of fatty acids in the mitochondria also yields significant amounts of NADH.

The NADH generated from these pathways donates its electrons to Complex I (NADH dehydrogenase) of the mitochondrial electron transport chain.[1] This process drives the pumping of protons across the inner mitochondrial membrane, creating a proton gradient that is utilized by ATP synthase to produce ATP via oxidative phosphorylation.[8]

Redox Homeostasis

The NAD+/NADH ratio is a critical indicator of the cellular redox state and plays a vital role in maintaining redox homeostasis.[9][10] This balance is crucial for preventing oxidative stress, which can lead to cellular damage. NADH-dependent enzymes, such as those in the glutathione (B108866) and thioredoxin systems, contribute to the regeneration of antioxidants, thus protecting the cell from reactive oxygen species (ROS). However, an excessive accumulation of NADH can lead to reductive stress, which paradoxically can also result in increased ROS production.[6]

Cellular Signaling